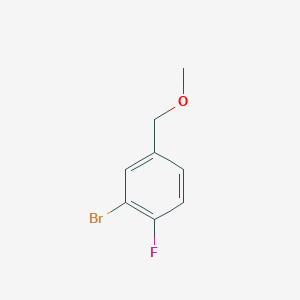

2-溴-1-氟-4-(甲氧甲基)苯

描述

The compound 2-Bromo-1-fluoro-4-(methoxymethyl)benzene is a brominated and fluorinated aromatic compound with a methoxymethyl substituent. This type of compound is of interest due to its potential applications in organic synthesis and material science. The presence of both bromo and fluoro substituents on the benzene ring can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related brominated methoxymethyl benzene derivatives has been reported in the literature. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another related compound, 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene, was synthesized via benzannulated enyne–allenes and Schmittel cascade cyclization reactions . These studies demonstrate the feasibility of synthesizing complex molecules with methoxymethyl and bromo substituents on an aromatic ring.

Molecular Structure Analysis

The molecular structure of bromo- and bromomethyl-substituted benzenes has been extensively studied using X-ray crystallography. These studies reveal the importance of Br···Br, C–H···Br, and C–Br···π interactions in determining the packing motifs and crystal structures of these compounds . Such interactions are crucial for understanding the physical properties and reactivity of the compound .

Chemical Reactions Analysis

Brominated aromatic compounds are known to undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford the corresponding methoxymethyl-substituted arylphenols in high yields . This indicates that the bromo substituents in such compounds can be utilized for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the substituents on the benzene ring. For instance, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid show that two-dimensional architectures are formed principally by C–H···O hydrogen bonds, with additional Br···O and π–π interactions contributing to the stability of the crystal structures . These interactions can affect the melting point, solubility, and other physical properties of the compound. Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves several steps including bromination and hydrolysis, indicating that the physical properties such as purity and yield are critical in the synthesis process .

科学研究应用

合成和生物活性

- 已合成2-溴-1-氟-4-(甲氧甲基)苯及相关化合物,并评估其生物活性。(Akbaba et al., 2010),(Liaras et al., 2011)。例如,已合成新化合物,携带氟、溴、甲氧基和其他基团,并显示出对各种细菌和真菌具有强效的抗微生物活性,胜过一些参考药物。

分子电子学

- 在分子电子学领域,包括2-溴-1-氟-4-(甲氧甲基)苯在内的简单芳基溴化物可用作制备分子导线的前体。这些导线用于合成寡(苯乙烯亚乙炔)和寡(苯乙烯乙炔)导线,展示了该化合物在先进材料科学中的相关性。(Stuhr-Hansen et al., 2005)。

共聚和材料科学

- 该化合物在共聚过程中具有应用。已制备了包括2-溴-1-氟-4-(甲氧甲基)苯衍生物在内的新型三取代乙烯,并与苯乙烯共聚。这些研究对于开发具有特定性能的新材料具有重要意义。(Hussain et al., 2019)。

化学合成中的立体保护

- 已合成了受立体位阻影响的溴苯衍生物,例如2-溴-1,5-二-t-丁基-3-(甲氧甲基)苯,用于稳定低配位磷化合物。这展示了该化合物在复杂化学合成过程中的实用性。(Yoshifuji et al., 1993)。

成像中的放射合成

- 该化合物的衍生物已用于放射合成,例如从其溴类似物制备1-[18F]氟甲基-4-甲基苯。这展示了其在医学成像和诊断技术中的潜在用途。(Namolingam et al., 2001)。

有机合成中的应用

- 2-溴-1-氟-4-(甲氧甲基)苯及其类似物在有机合成中具有价值,例如在从碳水化合物制备手性1-溴-1-氟-1-碘-醛糖醇中的应用。(Francisco et al., 2004)。

安全和危害

属性

IUPAC Name |

2-bromo-1-fluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVRUQXKXJMOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377723 | |

| Record name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-fluoro-4-(methoxymethyl)benzene | |

CAS RN |

887268-22-6 | |

| Record name | 2-Bromo-1-fluoro-4-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one](/img/structure/B1333083.png)

![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)

![3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1333094.png)

![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B1333097.png)

![2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1333098.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)